N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide
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Description
N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide, also known as BISA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BISA is a small molecule that belongs to the class of sulfonamide compounds and has been studied for its bioactive properties.
Scientific Research Applications
Enzyme Inhibitory Potential
This compound has been investigated for its enzyme inhibitory potential. Specifically, certain derivatives have shown substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE), highlighting their potential in enzyme-related studies and applications (Abbasi et al., 2019).
Immunomodulatory Effects
N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide (CL 259, 763) has shown properties of enhancing the induction of a cytolytic T-lymphocyte response, particularly in experimental models involving murine leukemia and Vaccinia virus. This suggests its significant role in immunomodulation, particularly in the context of weak antigens and restoring alloreactivity in immunocompromised models (Wang et al., 1988).
Anticancer Activities
Several derivatives of N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide have been evaluated for their anticancer activities. Notably, certain compounds have shown high activity against specific cancer cell lines, such as CNS cancer subpanels and non-small cell lung cancer subpanels, indicating their potential in anticancer research and treatment strategies (Zyabrev et al., 2022).
Antimicrobial and Antifungal Properties
The compound and its derivatives have been synthesized and assessed for antimicrobial and antifungal activities. Some of these derivatives have demonstrated significant activity against various bacterial and fungal species, suggesting their potential use in developing new antimicrobial agents (Abbasi et al., 2020).
Molecular Docking and Computational Studies
Computational calculations and molecular docking studies have been conducted on certain derivatives, suggesting their potential role in drug discovery, particularly as antimalarial agents and in targeting COVID-19 (Fahim & Ismael, 2021).
properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O4S/c22-15-8-10-17(11-9-15)29(26,27)13-20(25)23-16-5-3-4-14(12-16)21-24-18-6-1-2-7-19(18)28-21/h1-12H,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMYZOQCGCTDER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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